5-Bromo-2-hydroxy-N,N-dimethylbenzamide
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Overview
Description
5-Bromo-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an N,N-dimethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide typically involves the bromination of 2-hydroxy-N,N-dimethylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents used.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of 5-bromo-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 5-bromo-2-methyl-N,N-dimethylbenzamide.
Scientific Research Applications
5-Bromo-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-hydroxybenzamide: Lacks the N,N-dimethyl group, affecting its solubility and interaction with biological targets.
5-Bromo-2-methoxy-N,N-dimethylbenzamide: The methoxy group replaces the hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
5-Bromo-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the bromine atom, hydroxyl group, and N,N-dimethylamide group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKISHYVYHGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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